7-fluoro-4-methyl-1,3-benzothiazol-2-amine
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Overview
Description
7-Fluoro-4-methyl-1,3-benzothiazol-2-amine is a heterocyclic compound that belongs to the benzothiazole family. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. The presence of a fluorine atom and a methyl group in the benzothiazole ring enhances its chemical properties, making it a valuable compound for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7-fluoro-4-methyl-1,3-benzothiazol-2-amine can be achieved through several synthetic pathways. One common method involves the condensation of 2-aminobenzenethiol with fluorinated aromatic aldehydes or ketones under acidic conditions. Another approach is the cyclization of thioamide derivatives with fluorinated anilines in the presence of oxidizing agents .
Industrial Production Methods: Industrial production of this compound typically involves large-scale reactions using optimized conditions to ensure high yield and purity. Techniques such as microwave irradiation and one-pot multicomponent reactions are employed to enhance efficiency and reduce reaction times .
Chemical Reactions Analysis
Types of Reactions: 7-Fluoro-4-methyl-1,3-benzothiazol-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenated reagents, nucleophiles like amines or thiols.
Major Products Formed:
Oxidation: Sulfoxides, sulfones.
Reduction: Amine derivatives.
Substitution: Functionalized benzothiazole derivatives.
Scientific Research Applications
7-Fluoro-4-methyl-1,3-benzothiazol-2-amine has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its antimicrobial, anticancer, and anti-inflammatory properties.
Industry: Utilized in the development of materials with specific electronic and optical properties
Mechanism of Action
The mechanism of action of 7-fluoro-4-methyl-1,3-benzothiazol-2-amine involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby blocking their activity. It may also interact with cellular receptors, modulating signal transduction pathways and affecting cellular functions .
Comparison with Similar Compounds
- 7-Fluoro-1,3-benzothiazol-2-amine
- 4-Methyl-1,3-benzothiazol-2-amine
- 7-Fluoro-4-chloro-1,3-benzothiazol-2-amine
Comparison: Compared to its analogs, 7-fluoro-4-methyl-1,3-benzothiazol-2-amine exhibits unique properties due to the combined presence of fluorine and methyl groups. This combination enhances its chemical stability, biological activity, and potential for diverse applications .
Properties
IUPAC Name |
7-fluoro-4-methyl-1,3-benzothiazol-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7FN2S/c1-4-2-3-5(9)7-6(4)11-8(10)12-7/h2-3H,1H3,(H2,10,11) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZFFMZYZWYXJQER-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=C(C=C1)F)SC(=N2)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7FN2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
182.22 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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